
Silanol, diphenyl-2-thienyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanol, diphenyl-2-thienyl-: is an organosilicon compound characterized by the presence of a silanol group (Si-OH) attached to a diphenyl-2-thienyl structure. This compound is part of the broader class of silanols, which are known for their unique chemical properties and applications in various fields, including materials science, chemistry, and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silanol, diphenyl-2-thienyl- typically involves the hydrolysis of diphenyldichlorosilane in the presence of water. The reaction proceeds as follows: [ \text{Ph}_2\text{SiCl}_2 + 2\text{H}_2\text{O} \rightarrow \text{Ph}_2\text{Si(OH)}_2 + 2\text{HCl} ] This reaction is carried out under controlled conditions to ensure the complete conversion of diphenyldichlorosilane to the desired silanol product .
Industrial Production Methods: In industrial settings, the production of Silanol, diphenyl-2-thienyl- involves similar hydrolysis reactions but on a larger scale. The process is optimized to maximize yield and purity, often involving the use of specialized equipment to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: Silanol, diphenyl-2-thienyl- undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form siloxane linkages.
Reduction: Reduction reactions can convert the silanol group to a silane.
Substitution: The hydroxyl group in the silanol can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents are employed.
Major Products Formed:
Oxidation: Siloxanes
Reduction: Silanes
Substitution: Various organosilicon compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Silanol, diphenyl-2-thienyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
Wirkmechanismus
The mechanism by which Silanol, diphenyl-2-thienyl- exerts its effects involves interactions with various molecular targets. The silanol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the diphenyl-2-thienyl moiety can interact with cellular membranes and proteins, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Diphenylsilanediol: Another silanol with similar structural features but lacking the thienyl group.
Triphenylsilanol: Contains three phenyl groups attached to the silicon atom.
Phenylsilanetriol: Features three hydroxyl groups attached to the silicon atom
Uniqueness: Silanol, diphenyl-2-thienyl- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological or chemical systems .
Eigenschaften
CAS-Nummer |
675104-46-8 |
|---|---|
Molekularformel |
C16H14OSSi |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
hydroxy-diphenyl-thiophen-2-ylsilane |
InChI |
InChI=1S/C16H14OSSi/c17-19(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H |
InChI-Schlüssel |
XZYZKGGUQWXNBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CS3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


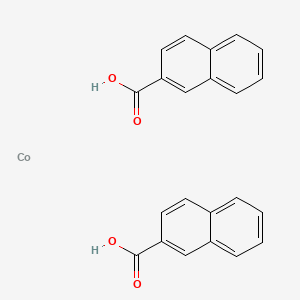

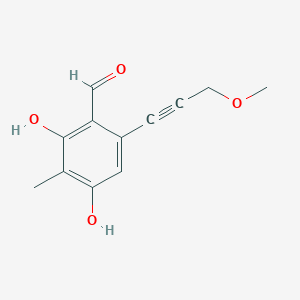

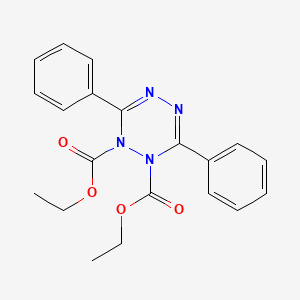

![N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12519188.png)
![Phenol, 2-propyl-4-[(trifluoromethyl)thio]-](/img/structure/B12519197.png)

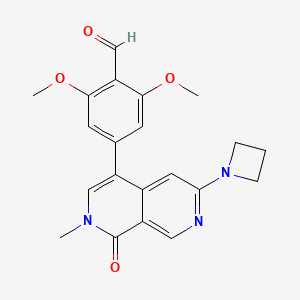
![6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12519209.png)
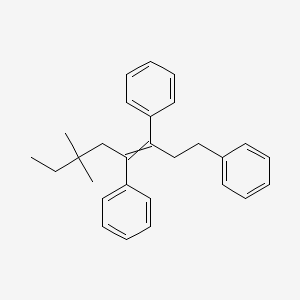

![Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-](/img/structure/B12519235.png)
